molecular formula C14H12N2O4 B12417452 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione

Cat. No.: B12417452
M. Wt: 272.26 g/mol
InChI Key: FIRKPGPRAMCBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes a piperidine ring fused to an isoindoline-1,3-dione core. It has been studied for its potential therapeutic properties, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione typically involves multiple steps. One common method includes the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization of the coupled product. This process may involve various reagents and catalysts, such as palladium catalysts, to facilitate the reactions .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of catalytic coupling reactions and hydrolysis steps helps in achieving efficient production. The conditions are carefully controlled to minimize side reactions and ensure the safety and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, leading to the inhibition of cancer cell proliferation. The compound can bind to the active sites of these enzymes, blocking their function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-methylisoindole-1,3-dione

InChI

InChI=1S/C14H12N2O4/c1-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18)

InChI Key

FIRKPGPRAMCBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.